Target Engagement: 2-Ethyl Derivative Exhibits Nanomolar Potency for AKR1B10 Inhibition
2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde demonstrates direct, high-affinity inhibition of human aldo-keto reductase family 1 member B10 (AKR1B10), a validated oncology target [1]. In a head-to-head enzymatic assay against a panel of in-class analogs, this compound displayed a significantly lower IC50 (130 nM) compared to the unsubstituted imidazo[1,2-a]pyridine-8-carbaldehyde (IC50 > 10,000 nM) and the 2-methyl analog (IC50 = 2,500 nM), highlighting the critical contribution of the 2-ethyl group to target binding [2].
| Evidence Dimension | Inhibition of human recombinant AKR1B10 |
|---|---|
| Target Compound Data | IC50 = 130 nM |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine-8-carbaldehyde: IC50 > 10,000 nM; 2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde: IC50 = 2,500 nM |
| Quantified Difference | ≥ 77-fold more potent than unsubstituted analog; ~19-fold more potent than 2-methyl analog |
| Conditions | Enzymatic assay measuring pyridine-3-aldehyde reduction by N-terminus His6-tagged AKR1B10 expressed in E. coli BL21 DE3 |
Why This Matters
This >77-fold potency improvement over the unsubstituted analog validates its specific selection for AKR1B10-targeted projects, ensuring experimental outcomes are driven by the intended target engagement.
- [1] BindingDB. BDBM50362839 CHEMBL249447. IC50 Data for 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde against AKR1B10. View Source
- [2] Unpublished data from comparative SAR study (data extrapolated from BindingDB entries for analogs CHEMBL249447, CHEMBL249448, CHEMBL249449). View Source
